Product packaging for Methyl 4-ethoxybenzoylformate(Cat. No.:)

Methyl 4-ethoxybenzoylformate

Cat. No.: B7849110
M. Wt: 208.21 g/mol
InChI Key: PKRAEDHYHXDEBD-UHFFFAOYSA-N
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Description

Methyl 4-ethoxybenzoylformate is a chemical compound utilized in biochemical research. It is an ester derivative, structurally characterized by a benzoylformate core with ethoxy and methyl ester functional groups. This molecular architecture makes it a potential intermediate or building block in synthetic organic chemistry, particularly for the preparation of more complex molecules. The compound is offered for research and development purposes. Researchers may employ this compound in exploratory studies, including the development of novel synthetic pathways or as a precursor in the preparation of functionalized aromatic compounds. Handling Note: The specific mechanism of action and full spectrum of research applications for this compound are areas of ongoing scientific investigation. Researchers are encouraged to consult the relevant scientific literature for the latest findings. Please be advised: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B7849110 Methyl 4-ethoxybenzoylformate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-ethoxyphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRAEDHYHXDEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Ethoxybenzoylformate and Its Analogues

Novel Approaches in Esterification and Keto-ester Formation

Recent advancements in organic synthesis have led to several novel methods for the preparation of aryl α-keto esters. These approaches often provide advantages over classical methods, such as milder conditions, better functional group tolerance, and higher yields.

One innovative method involves the direct oxidation of aryl acetic esters. pku.edu.cn Since aryl acetic esters are readily available starting materials, this direct approach is highly advantageous. pku.edu.cn However, some systems have limitations regarding the electronic nature of substituents on the aromatic ring. pku.edu.cn A different strategy utilizes the sp3 C–H oxidation of nitromethyl aryl ketones, promoted by ion-supported (diacetoxyiodo)benzene (B116549) in the presence of an alcohol. This method is noted for its mild conditions, short reaction times, and the use of a recyclable reagent. thieme-connect.de

Another significant approach is the reaction of aryl diazoacetates with water and an oxidant like diethyl azodicarboxylate (DEAD), catalyzed by a rhodium complex. organic-chemistry.org This reaction proceeds through the formation of an oxonium ylide intermediate, which is then trapped to form the α-keto ester. organic-chemistry.org The method is particularly effective for sterically hindered substrates and those with electron-donating aryl groups, offering high yields. organic-chemistry.org

A metal-free aerobic oxidation of aryl α-halo esters represents another modern route. nih.gov This reaction is catalyzed by 4-Dimethylaminopyridine (DMAP) under mild conditions, using air as the oxidant. The proposed mechanism involves a [3+2] cycloaddition between oxygen and a pyridinium (B92312) ylide intermediate. nih.gov

The table below summarizes some of these novel synthetic approaches for aryl α-keto esters, which are analogues of Methyl 4-ethoxybenzoylformate.

Table 1: Comparison of Novel Synthetic Methods for Aryl α-Keto Esters

Method Starting Material Key Reagents/Catalyst Typical Conditions Yield Range Reference
C–H Oxidation Nitromethyl aryl ketone Ion-supported (diacetoxyiodo)benzene, Alcohol Reflux, 1-2 h Moderate to Good thieme-connect.de
One-pot Transformation Arylacetate DBU, p-acetamidobenzenesulfonyl azide, DMDO 0 °C to rt, 12 h up to 83% pku.edu.cn
Diazoacetate Reaction Aryl diazoacetate H₂O, DEAD, Rh₂(OAc)₄ Refluxing toluene up to 91% organic-chemistry.org

Catalytic Systems in the Synthesis of this compound

Catalysis is central to modern organic synthesis, offering pathways to desired products with greater efficiency and selectivity. Both homogeneous and heterogeneous catalytic systems have been investigated for the synthesis of α-keto esters.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in the synthesis of esters and their precursors. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are prominent in this field.

A key example is the use of dirhodium acetate (B1210297) (Rh₂(OAc)₄) to catalyze the reaction between aryl diazoacetates, water, and diethyl azodicarboxylate (DEAD) to produce aryl α-keto esters in high yields. organic-chemistry.org The catalytic cycle involves the formation of a rhodium carbene intermediate.

Ruthenium-based pincer complexes have also emerged as powerful catalysts for dehydrogenation reactions, which are fundamental to certain ester synthesis pathways. nih.govmdpi.com For instance, the dehydrogenation of alcohols to form aldehydes or ketones, which can then be further transformed, is a critical step. nih.gov These catalysts can operate under mild conditions and have been applied to the conversion of methanol (B129727) and water to H₂ and CO₂ through formic acid and formaldehyde (B43269) intermediates. nih.gov Similarly, iridium complexes with proton-responsive ligands have been developed for the reversible hydrogenation of CO₂ to formic acid, a building block for more complex molecules. nih.gov A consecutive one-pot, two-step synthesis of wax esters from fatty acid methyl esters has been achieved using a homogeneous ruthenium catalyst, showcasing the power of these systems in ester transformations without the need for solvents or additives. rsc.org

Table 2: Examples of Homogeneous Catalysts in Ester and Keto-Ester Synthesis

Catalyst System Reaction Type Substrate(s) Key Features Reference
Dirhodium acetate Keto-ester formation Aryl diazoacetate, H₂O, DEAD High yields, works well with sterically hindered substrates organic-chemistry.org
Ruthenium-MACHO pincer complexes Dehydrogenation Methanol/water Produces H₂ and CO₂ under mild conditions nih.gov
Iridium complexes with proton-responsive ligands CO₂ Hydrogenation CO₂, H₂ Reversible hydrogen storage system nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including easy separation from the reaction mixture and potential for recycling. mdpi.commdpi.com This makes them particularly attractive from an industrial and green chemistry perspective. rsc.org

The design of heterogeneous catalysts often involves supporting catalytically active metals on high-surface-area materials like alumina (B75360), silica, or zeolites. mdpi.comresearchgate.net For esterification and related reactions, bifunctional catalysts are particularly effective. For example, a calcium oxide on alumina (CaO/Al₂O₃) catalyst has been shown to facilitate both the esterification of free fatty acids and the transesterification of triglycerides simultaneously. mdpi.com The basic sites of CaO and the support material work in concert to promote the reaction.

Supported metal catalysts are also central to the "borrowing hydrogen" methodology, a green chemistry concept where an alcohol is temporarily dehydrogenated to a carbonyl compound, which then reacts with a nucleophile. rsc.org The catalyst, often a supported transition metal, then facilitates the hydrogenation of the intermediate using the "borrowed" hydrogen. rsc.org This domino sequence is applicable to a wide range of C-C and C-N bond-forming reactions that are precursors to complex esters. rsc.org

Electrocatalysis using heterogeneous materials is another emerging area. nih.gov For instance, 2D metal-organic frameworks (MOFs) have been developed as electrocatalysts for the oxidation of alcohols, a key transformation for producing carbonyl compounds needed for keto-ester synthesis. nih.gov

Table 3: Examples of Heterogeneous Catalysts for Reactions Relevant to Ester Synthesis

Catalyst System Catalyst Type Reaction Key Features Reference
CaO/Al₂O₃ Bifunctional solid base Esterification/Transesterification Allows use of waste oils with high free fatty acid content mdpi.com
Supported Transition Metals (e.g., on metal oxides) Metal on support Borrowing Hydrogen / Hydrogen Transfer Domino sequence for C-C and C-N bond formation rsc.org
2D-NiCo-MOF/NF Metal-Organic Framework Electrocatalytic Oxidation of Alcohols High current density and catalytic activity nih.gov

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mlsu.ac.innih.gov This includes minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. mlsu.ac.in These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. nih.govresearchgate.net Solvent-free, or solid-state, reactions offer a powerful alternative.

These reactions can lead to shorter reaction times, simpler work-up procedures, and improved selectivities. researchgate.net For example, the synthesis of 1,3,5-triarylbenzenes has been achieved by heating a ketone with a solid heterogeneous catalyst (sulphated tin oxide) under solvent-free conditions, resulting in excellent yields. rasayanjournal.co.in Similarly, the Pechmann condensation to form coumarins can be performed efficiently by reacting a phenol (B47542) and a β-keto ester with a recyclable solid acid catalyst (Dowex resin) without any solvent. researchgate.net This approach not only avoids hazardous solvents like sulfuric acid but also simplifies product purification. researchgate.net

Even complex multi-step syntheses are being adapted to solvent-free conditions. A one-pot, two-step synthesis of wax esters from fatty acid methyl esters was successfully conducted using a homogeneous catalyst in the absence of any solvent or base additive, highlighting the potential of this approach for industrial applications. rsc.org In another example, porous metal azolate frameworks have been prepared by simply heating a mixture of a metal oxide and an azole ligand, with water being the only byproduct. rsc.org

Microwave-assisted synthesis is a key technology in green chemistry that utilizes microwave energy to heat reactions instead of conventional heating methods. nih.gov This technique often results in dramatic reductions in reaction times (from hours to minutes), higher yields, and enhanced product purity. nih.govajrconline.org The rapid and direct transfer of energy to the reaction medium can also enable the use of more environmentally friendly solvents or even solvent-free conditions. nih.govrasayanjournal.co.in

The esterification of carboxylic acids is a classic reaction that benefits significantly from microwave irradiation. The esterification of nitro-substituted anthranilic acids, for instance, was achieved in minutes under microwave heating, a significant improvement over conventional methods. researchgate.net The Pechmann condensation is another reaction that has been successfully adapted to microwave synthesis. The reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) to form 7-hydroxy-4-methyl coumarin (B35378) was optimized under microwave irradiation, achieving a 55% yield in just 260 seconds under solvent-free conditions using SnCl₂·2H₂O as a catalyst. rasayanjournal.co.in

Microwave-assisted aldol-condensations have also been developed. The reaction between methyl ketone derivatives and glyoxylic acid to produce 4-oxo-2-butenoic acids proceeds in moderate to excellent yields under microwave conditions, demonstrating the broad applicability of this technique. rsc.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Key Improvement Reference
Synthesis of Phenacetin ~20 min reflux 5 min irradiation (340 W) Reduced time ajrconline.org
Synthesis of 2-methyl benzimidazole ~1 hr reflux 10 min irradiation (225 W) Reduced time ajrconline.org
Pechmann Condensation (7-hydroxy-4-methyl coumarin) Hours, often with strong acids 260 seconds, solvent-free Drastically reduced time, milder conditions rasayanjournal.co.in

Mechanochemical Approaches

Mechanochemical synthesis represents an innovative and sustainable approach to chemical transformations, utilizing mechanical energy to induce reactions, often in the absence of solvents. cnr.it This solid-state method, typically carried out in a ball mill, relies on the transfer of energy through impact, shearing, and friction between grinding media and the reactants. cnr.it This process can generate localized high pressures and temperatures at the point of impact, facilitating chemical reactions that might be difficult to achieve through conventional solution-based methods. cnr.it Key advantages of this green chemistry approach include the reduction or elimination of solvent waste, potential for lower energy consumption, high reaction yields, and the possibility of accessing novel or metastable phases. cnr.itresearchgate.net

While specific literature detailing the mechanochemical synthesis of this compound is not prevalent, the principles of mechanochemistry have been successfully applied to a wide range of organic reactions, suggesting its feasibility for producing α-keto esters and their analogues. For instance, solvent-free mechanochemical methods have been employed for the high-yield synthesis of imines and sulfonamides. researchgate.netthieme-connect.com Research has demonstrated that mechanochemical conditions can lead to comparable or significantly higher yields in shorter reaction times compared to traditional methods. researchgate.net

Furthermore, mechanochemistry is not limited to simple transformations. One-pot, multi-step syntheses have been successfully conducted in a ball mill, avoiding the need for solvent-based purification of intermediate products, which further enhances the efficiency and environmental credentials of the process. rsc.org In some cases, mechanochemical synthesis has been shown to afford higher chemoselectivity than its solution-based counterparts, as demonstrated in the selective alkylation of multifunctional molecules where different nucleophilic sites compete. nih.gov The application of these principles could provide a direct, high-yield, and environmentally benign route to this compound and related compounds.

Table 1: Advantages of Mechanochemical Synthesis

Feature Description Reference
Solvent-Free Reduces or eliminates the need for potentially toxic and volatile organic solvents, minimizing chemical waste. cnr.it
High Yield Reactions often proceed to completion, resulting in very high product yields, typically above 90-95%. cnr.it
Efficiency Can significantly shorten reaction times compared to conventional heating methods. researchgate.net
Novel Reactivity Enables reactions that are difficult in solution and can produce unique polymorphs or metastable phases. cnr.it
Scalability The process is scalable and has been demonstrated for gram-scale synthesis of various compounds. researchgate.net

| Enhanced Selectivity | May offer improved chemo-, regio-, or stereoselectivity compared to solution-based reactions. | nih.gov |

Regioselective and Stereoselective Synthesis Strategies for this compound Derivatives

The structural framework of this compound, featuring an activated aromatic ring and a reactive α-ketoester moiety, provides multiple opportunities for derivatization. Regioselective and stereoselective synthesis strategies are crucial for modifying this scaffold to generate novel compounds with specific three-dimensional arrangements, which is often a key factor in determining biological activity.

Regioselective Synthesis Strategies

Regioselectivity refers to the control of reaction at a particular site in a molecule with multiple reactive positions. In this compound derivatives, this is primarily concerned with substitution on the aromatic ring and reactions involving the dicarbonyl system.

Aromatic Ring Functionalization: The 4-ethoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Since the para-position is occupied by the benzoylformate group, electrophilic attack is directed to the two equivalent ortho positions (C3 and C5). This allows for the controlled introduction of a wide range of substituents, such as nitro, halogen, or alkyl groups, onto the benzene (B151609) ring.

Heterocycle Formation: The α-ketoester functionality is a versatile precursor for the synthesis of various heterocyclic rings. For example, β-enamino ketoesters, which can be derived from α-ketoesters, undergo subsequent cycloaddition reactions with reagents like hydroxylamine (B1172632) to form regioisomerically substituted 1,2-oxazoles. beilstein-journals.org A similar strategy involves the reaction of related enaminonitriles with hydrazine (B178648) derivatives to yield substituted pyrazoles, or with guanidine (B92328) to produce pyrimidines. raco.cat These methods provide a pathway to embed the core structure within a new heterocyclic system, significantly altering its chemical properties.

Stereoselective Synthesis Strategies

Stereoselective synthesis is critical for creating specific stereoisomers, particularly for chiral molecules. The ketone carbonyl group in this compound and its derivatives is a primary target for asymmetric transformations to introduce a chiral center.

A powerful approach involves the use of β,γ-unsaturated α-ketoesters as versatile building blocks in asymmetric catalysis. nih.gov These substrates can participate in a variety of enantioselective reactions. For example, the Friedel-Crafts reaction of indoles with isatin-derived β,γ-unsaturated α-ketoesters, catalyzed by a chiral copper(II) complex, can produce chiral bis-indole products bearing a quaternary stereocenter with high enantioselectivity. nih.gov

Other notable stereoselective transformations involving α-ketoester derivatives include:

Asymmetric [2+3] Annulation: The highly stereoselective 1,3-dipolar cycloaddition between β,γ-unsaturated α-ketoesters and nitrones, catalyzed by chiral nickel complexes, yields isoxazolidines with three contiguous stereocenters in high yields and excellent diastereoselectivities and enantioselectivities. nih.gov

Enantioselective Michael Additions: The vinylogous Michael addition of 3-alkylidene-2-oxindoles to β,γ-unsaturated α-ketoesters provides a route to enantio-enriched oxindoles. nih.gov

Asymmetric Synthesis of Amino Acids: α-Keto esters are structurally related to glyoxylates, which are precursors for the synthesis of unnatural α-amino acids. Photoredox catalysis has been used for the stereoselective decarboxylative radical addition to glyoxylate-derived N-sulfinyl imines, affording various α-amino acid derivatives with excellent diastereoselectivity. nih.gov

These advanced synthetic methods enable the precise construction of complex, chiral derivatives of this compound, providing access to a diverse range of molecular architectures for further investigation.

Table 2: Examples of Stereoselective Reactions for α-Keto Ester Derivatives

Reaction Type Substrates Catalyst/Reagent Product Type Selectivity Outcome Reference
Friedel-Crafts Reaction Indoles + Isatin-derived β,γ-unsaturated α-ketoesters Chiral BINOL-derived bisoxazoline (BOX)/Copper(II) complex Chiral bis-indole products High enantioselectivity nih.gov
[2+3] Annulation β,γ-Unsaturated α-ketoesters + Nitrones Chiral bis(indano-oxazoline)-based Nickel complex Isoxazolidines with 3 stereocenters 88–99% ee, >20:1 dr nih.gov
Vinylogous Michael Addition 3-Alkylidene-2-oxindoles + β,γ-unsaturated α-ketoesters Chiral catalyst Enantio-enriched oxindoles High selectivity nih.gov
Conjugate Allylation Allylboronic acids + β,γ-unsaturated α-ketoesters Chiral N,N'-dioxide/Scandium(III) complex γ-Allyl-α-ketoesters 90–99% ee nih.gov

| Decarboxylative Radical Addition | Carboxylic acids + Glyoxylate-derived N-sulfinyl imine | Organic acridinium (B8443388) photocatalyst | Unnatural α-amino acid derivatives | >95:5 dr | nih.gov |

Mechanistic Investigations of Methyl 4 Ethoxybenzoylformate Reactivity

Reaction Pathways and Transition State Analysis

The reactivity of Methyl 4-ethoxybenzoylformate is primarily dictated by the α-keto-ester functional group. Based on analogous compounds, several reaction pathways can be anticipated.

One significant pathway for benzoylformate esters is their photocatalytic reaction with alkenes. These reactions can proceed via two distinct mechanisms depending on the conditions. Under triplet sensitization, a Paternò-Büchi cycloaddition is favored, leading to the formation of oxetanes. In contrast, under photoredox conditions, an allylic functionalization reaction occurs. acs.org This divergence highlights the potential for selective synthesis by tuning the reaction environment.

Another key reaction pathway for alkyl benzoylformates is the Norrish Type II photo-decomposition. This intramolecular reaction is a primary deactivation path for the triplet state of the molecule, particularly for esters with γ-hydrogen atoms. cdnsciencepub.com The process involves the formation of a 1,4-biradical intermediate, which can then undergo various competing reactions. cdnsciencepub.com

In enzymatic systems, benzoylformate derivatives are known to undergo decarboxylation. Theoretical studies on benzoylformate decarboxylase, a thiamin diphosphate (B83284) (ThDP)-dependent enzyme, have elucidated a detailed reaction mechanism involving the formation of intermediates and transition states leading to the release of benzaldehyde (B42025) and carbon dioxide. nih.gov While this is a biological pathway, it provides insight into the intrinsic reactivity of the benzoylformate scaffold.

The hydrolysis of the ester group is another fundamental reaction pathway. Under certain conditions, this compound can be hydrolyzed to form benzoylformic acid. chemicalbook.com This reaction is a common transformation for esters and is crucial in various synthetic applications.

Kinetic Studies of Reactions Involving this compound

While specific kinetic data for this compound is not available, studies on related compounds provide valuable insights into the factors governing its reaction rates.

In the context of enzymatic reactions, kinetic parameters for the processing of [p-(halomethyl)benzoyl]formates by benzoylformate decarboxylase have been determined. For instance, the fluoro analogue exhibits a Michaelis constant (K_m) of 190 µM and a turnover number of 20 s⁻¹. nih.gov The bromo analogue, in contrast, acts as a potent competitive inhibitor with an inhibition constant (K_i) of 0.3 µM. nih.gov These findings underscore the significant impact of substituents on the aromatic ring on the kinetics of enzymatic transformations.

The photodecomposition of alkyl benzoylformates has also been kinetically characterized. The triplet lifetimes of various alkyl esters have been measured, providing a quantitative measure of their photoreactivity. These lifetimes are influenced by the structure of the alkyl group.

Triplet Lifetimes of Alkyl Benzoylformates in 1:4 Chlorobenzene:n-heptane at 298 K
EsterTriplet Lifetime (ns)
Methyl670
Ethyl500
Isopropyl310

These data suggest that the rate of photochemical reactions of this compound would be comparable to that of the methyl ester.

Electronic Effects on Reaction Rates and Selectivity of the Keto-Ester Moiety

The electronic nature of substituents on the benzoyl ring plays a crucial role in modulating the reactivity of the keto-ester moiety. The 4-ethoxy group in this compound is an electron-donating group, which is expected to influence reaction rates and selectivity.

Studies on para-substituted benzoyl(trimethyl)germanes have shown that electron-withdrawing groups decrease the energy levels of the lowest singlet and triplet states, leading to red-shifted radiative transitions. nih.gov Conversely, electron-donating groups, such as the ethoxy group, would be expected to have the opposite effect. In the context of phenyl benzoates, it has been demonstrated that both electron-withdrawing and electron-donating substituents in the benzoyl ring have a systematic effect on the carbonyl unit. figshare.com

In enzymatic reactions, the electronic properties of substituents have a profound impact. The differential reactivity of [p-(halomethyl)benzoyl]formates with benzoylformate decarboxylase, where the fluoro analogue is a substrate and the bromo analogue is a potent inhibitor, is a clear example of how electronic effects can determine the fate of a reaction. nih.gov It is proposed that the leaving group potential of the halogen, which is influenced by its electronic properties, dictates the enzymatic outcome. nih.gov

Influence of Solvent and Catalyst on Reaction Mechanisms

The solvent and the presence of a catalyst can significantly alter the reaction mechanism and outcome for reactions involving esters.

For esterification reactions, the choice of solvent can have a notable effect on reaction kinetics and yield. For instance, in base-catalyzed esterifications, dimethyl sulfoxide (B87167) (DMSO) has been shown to provide nearly quantitative yields in a shorter reaction time compared to other dipolar aprotic solvents. gaylordchemical.com

In the context of photocatalytic reactions of benzoylformate esters, the reaction pathway can be directed by the choice of conditions, which includes the photocatalyst. acs.org This demonstrates the critical role of the catalyst in determining the reaction mechanism and the final product.

Catalysts are also central to the dynamic kinetic resolution of α-keto esters. Specifically designed ruthenium catalysts have been employed for the asymmetric transfer hydrogenation of β-aryl α-keto esters, leading to the formation of enantioenriched γ-butyrolactones with high diastereoselectivity. nih.gov Amine catalysis in the reaction of benzoyl chloride with alcohols has been shown to proceed via a general-base-catalyzed mechanism. researchgate.net

The mechanism of acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org Conversely, in base-promoted hydrolysis, a full equivalent of hydroxide (B78521) acts as the nucleophile. libretexts.org

Derivatization and Functionalization Strategies of Methyl 4 Ethoxybenzoylformate

Modification at the Carbonyl Group

The carbonyl group in Methyl 4-ethoxybenzoylformate is a primary site for nucleophilic attack and condensation reactions. These transformations are fundamental to altering the core structure and introducing new functionalities.

Oxime Formation: The reaction of α-keto esters with hydroxylamine (B1172632) hydrochloride in the presence of a base, or under acidic conditions, readily affords oximes. This conversion is a standard method for the protection and characterization of carbonyl compounds. In a general procedure, the α-keto ester is treated with hydroxylamine hydrochloride in a suitable solvent like ethanol or acetonitrile, often with a base such as pyridine or sodium acetate (B1210297) to neutralize the liberated HCl. The resulting oxime can exist as E/Z isomers. These oximes can be further transformed into various nitrogen-containing heterocycles or serve as precursors for other functional groups.

Reduction: The selective reduction of the keto group in α-keto esters to the corresponding α-hydroxy ester is a common and synthetically useful transformation. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol. This reduction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. While NaBH₄ is generally selective for aldehydes and ketones over esters, the presence of the adjacent ester group can influence the reactivity. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be employed, though it may also reduce the ester functionality. The choice of reducing agent and reaction conditions allows for controlled reduction to yield the desired α-hydroxy ester, a precursor to valuable compounds like 4-ethoxymandelic acid derivatives.

Nucleophilic Additions: The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the carbonyl group. The reaction of an α-keto ester with a Grignard reagent typically leads to the formation of a tertiary alcohol after acidic workup. The initial nucleophilic addition to the ketone is followed by a second addition to the intermediate ketone formed after the elimination of the methoxy group from the ester.

Reaction Reagent(s) Product Type Key Features
Oxime FormationHydroxylamine hydrochloride, Base (e.g., pyridine)OximeProtection of carbonyl group, precursor for heterocycles
ReductionSodium borohydride (NaBH₄)α-Hydroxy esterSelective reduction of the keto group
Nucleophilic AdditionGrignard Reagents (RMgX)Tertiary alcoholFormation of two new carbon-carbon bonds

Ester Group Transformations

The methyl ester functionality of this compound can undergo several transformations, including hydrolysis, transesterification, and aminolysis, providing access to a range of derivatives.

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification, often using sulfuric acid or hydrochloric acid, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. The reaction is typically driven to completion by using a large excess of the reactant alcohol. For α-keto esters, specific catalysts like tin, titanium, zirconium, or lithium compounds have been employed to achieve efficient transesterification under anhydrous conditions.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-ethoxybenzoylformic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidification, is a common method for this transformation.

Aminolysis: The reaction of esters with ammonia or primary or secondary amines leads to the formation of amides. This nucleophilic acyl substitution reaction involves the attack of the amine on the ester carbonyl group. The reaction with α-keto esters can provide α-keto amides, which are valuable synthetic intermediates. The aminolysis of esters is generally slower than that of more reactive acylating agents like acyl chlorides.

Transformation Reagent(s) Product Conditions
TransesterificationAlcohol (R'OH), Acid or Base CatalystEthyl 4-ethoxybenzoylformate (if R'OH is ethanol)Anhydrous conditions, often with excess alcohol
HydrolysisNaOH or KOH, then H₃O⁺4-ethoxybenzoylformic acidAqueous base followed by acidification
AminolysisAmine (R'₂NH)N,N-Disubstituted 4-ethoxybenzoylamideHeating with the amine

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The ethoxy group is an ortho-, para-director, while the benzoylformyl group directs to the meta position. The position of nitration will depend on the reaction conditions and the relative activating/deactivating effects of the substituents. For instance, the nitration of 4-hydroxybenzoic acid alkyl esters occurs at the 3-position.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride. The regioselectivity is again influenced by the directing effects of the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important methods for forming carbon-carbon bonds with aromatic rings. These reactions are catalyzed by Lewis acids. The presence of the deactivating benzoylformyl group can make these reactions more challenging compared to highly activated aromatic rings.

Metalation: Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. While not specifically detailed for this compound in the provided context, related structures with directing groups can undergo lithiation at the ortho position, followed by reaction with various electrophiles.

Reaction Reagents Expected Product Position
NitrationHNO₃, H₂SO₄Ortho to the ethoxy group
BrominationBr₂, FeBr₃Ortho to the ethoxy group
Friedel-Crafts AcylationAcyl chloride, AlCl₃Ortho to the ethoxy group

Formation of Complex Molecular Architectures from this compound

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Synthesis of Heterocycles:

Quinoxalines: α-Keto esters are known to react with o-phenylenediamines to form quinoxaline (B1680401) derivatives. This condensation reaction is a fundamental method for constructing the quinoxaline ring system, which is a common scaffold in pharmacologically active compounds.

Pyrazoles: Pyrazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. This compound, as an α-keto ester, can serve as a 1,2-dicarbonyl equivalent in reactions with suitable nucleophiles to form pyrazole (B372694) derivatives.

Imidazoles: The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine (Radziszewski synthesis). This compound can provide the 1,2-dicarbonyl component for such multicomponent reactions.

The ability to participate in these cyclization reactions highlights the utility of this compound as a versatile starting material for the construction of diverse and complex molecular frameworks with potential applications in medicinal chemistry and materials science.

Role of Methyl 4 Ethoxybenzoylformate As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Heterocyclic Compounds

The dual functionality of α-keto esters like methyl 4-ethoxybenzoylformate makes them ideal starting materials for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

One common application of α-keto esters is in the synthesis of pyrazoles . Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While this compound is a 1,2-dicarbonyl compound, it can be readily converted into a suitable 1,3-dicarbonyl equivalent for this reaction. For instance, reaction with a suitable carbanion could introduce a methylene (B1212753) group adjacent to the ketone, setting the stage for cyclization with hydrazine.

Another important class of heterocycles that can be synthesized from α-keto esters are quinoxalines . The standard method for quinoxaline (B1680401) synthesis involves the condensation of a 1,2-dicarbonyl compound with an ortho-phenylenediamine. In this reaction, the two carbonyl groups of the α-keto ester react with the two amino groups of the diamine to form the six-membered pyrazine (B50134) ring of the quinoxaline system. The reaction of this compound with a substituted ortho-phenylenediamine would be expected to yield a 2-(4-ethoxyphenyl)-3-carbomethoxyquinoxaline.

Furthermore, α-keto esters can serve as precursors for the synthesis of hydantoins (imidazolidine-2,4-diones) through the Bucherer-Bergs reaction. This multicomponent reaction typically involves a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. The ketone carbonyl of this compound can react under these conditions to form a 5-(4-ethoxyphenyl)-5-(carbomethoxy)hydantoin.

HeterocycleGeneral ReactantsPotential Product with this compound
Pyrazole (B372694)1,3-Dicarbonyl compound + HydrazineSubstituted pyrazole (after conversion to a 1,3-dicarbonyl equivalent)
Quinoxaline1,2-Dicarbonyl compound + o-Phenylenediamine2-(4-ethoxyphenyl)-3-carbomethoxyquinoxaline
HydantoinKetone + KCN + (NH4)2CO35-(4-ethoxyphenyl)-5-(carbomethoxy)hydantoin

Intermediate in the Synthesis of Chiral Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound can serve as a valuable starting material for the synthesis of chiral molecules, particularly chiral α-hydroxy esters.

The most direct approach to chiral α-hydroxy esters from α-keto esters is through asymmetric reduction of the ketone carbonyl. This can be achieved using a variety of methods:

Enzymatic and Biocatalytic Reductions: A wide range of microorganisms and isolated enzymes have been shown to reduce α-keto esters with high enantioselectivity. organic-chemistry.orgsinocurechem.com These biocatalytic methods are often performed under mild, environmentally friendly conditions. organic-chemistry.orgresearchgate.net

Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal catalyst, such as a ruthenium or rhodium complex, to transfer hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone, resulting in the formation of a chiral alcohol with high enantiomeric excess. The asymmetric hydrogenation of methyl benzoylformate, a closely related compound, has been successfully demonstrated. beilstein-journals.org

Another strategy for introducing chirality involves the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction to proceed with high diastereoselectivity. While direct examples with this compound are not prominent in the literature, one could envision its conversion to an α-hydroxy ester, which could then be attached to a chiral auxiliary like an Evans oxazolidinone. Subsequent reactions, such as alkylation at the α-position, would be directed by the chiral auxiliary, allowing for the stereocontrolled introduction of a new substituent. Cleavage of the auxiliary would then yield the enantiomerically enriched product.

MethodDescriptionPotential Chiral Product
Asymmetric ReductionEnantioselective reduction of the ketone carbonyl using biocatalysts or chiral metal catalysts.Chiral methyl 2-hydroxy-2-(4-ethoxyphenyl)acetate
Chiral AuxiliaryTemporary attachment of a chiral molecule to guide stereoselective reactions.Enantiomerically enriched α-substituted-α-hydroxy esters

Applications in Multi-Step Total Synthesis

A review of the literature highlights several instances where the α-keto ester moiety has been a key component in the successful total synthesis of natural products. For example:

In the synthesis of (−)-Hopeanol , an α-keto ester was employed as a precursor for a key intramolecular Friedel–Crafts cyclization. This demonstrates the ability of the electron-withdrawing keto and ester groups to activate the aromatic ring for electrophilic substitution.

The synthesis of (rac)-corynoxine utilized an α-keto ester in a chemoselective Mannich reaction. This highlights the ability of the α-keto ester to act as a stable and reactive component in multicomponent reactions.

An intramolecular carbonyl-ene reaction of an α-keto ester was a crucial step in the synthesis of a precursor to Jatropha-5,12-diene . This showcases the utility of the ketone carbonyl as an enophile in pericyclic reactions.

Given these examples, one can envision this compound being employed in similar synthetic strategies. The 4-ethoxy group can influence the electronic properties of the aromatic ring, potentially modulating its reactivity in reactions like Friedel-Crafts alkylations or directing metallation reactions. The core α-keto ester functionality provides a handle for a wide array of transformations, making it a potentially valuable building block for the construction of complex molecular architectures.

Natural Product Synthesis ExampleKey Reaction Involving α-Keto EsterPotential Role of this compound
(−)-HopeanolIntramolecular Friedel–Crafts cyclizationThe 4-ethoxy group could influence the regioselectivity of the cyclization.
(rac)-corynoxineMannich reactionCould serve as the electrophilic component in a similar multicomponent reaction.
Jatropha-5,12-diene precursorIntramolecular carbonyl-ene reactionThe ketone carbonyl could act as the enophile in a similar pericyclic reaction.

Future Research Trajectories for Methyl 4 Ethoxybenzoylformate Studies

Exploration of Novel Catalytic Transformations

The α-keto ester functionality of Methyl 4-ethoxybenzoylformate is a versatile handle for a variety of chemical transformations. Future research will likely focus on developing novel catalytic methods that are more efficient, selective, and sustainable than current approaches.

One promising area is the development of new enantioselective catalytic systems. While the asymmetric hydrogenation of related α-keto esters like ethyl benzoylformate has been studied, there is still a need for catalysts that can provide high enantioselectivity under mild conditions for a broader range of substrates, including this compound. researchgate.net The development of novel chiral ligands for transition metal catalysts, such as rhodium and palladium, could lead to highly effective methods for producing chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. nih.gov

Another area of interest is the catalytic arylation of the α-keto group. Recent studies have shown that chiral palladium complexes can catalyze the enantioselective arylation of glyoxylates with arylsilanes, providing access to optically active mandelic acid derivatives. researchgate.net Applying similar catalytic systems to this compound could yield a range of novel α-aryl-α-hydroxy esters with potential applications in medicinal chemistry.

Furthermore, the exploration of biocatalysis for the transformation of this compound is a burgeoning field. Enzymes, such as benzoylformate decarboxylases, could be engineered to accept this substituted benzoylformate as a substrate, potentially leading to novel synthetic pathways. iu.edu

Catalytic TransformationPotential Catalyst SystemProduct ClassPotential Application
Enantioselective HydrogenationChiral Rhodium or Palladium ComplexesChiral α-hydroxy estersPharmaceutical intermediates
Enantioselective ArylationChiral Palladium(II) ComplexesOptically active α-aryl-α-hydroxy estersMedicinal chemistry building blocks
C-H FunctionalizationTransition Metal Catalysts (e.g., Rh, Ru)Substituted aromatic compoundsFine chemical synthesis
Biocatalytic ReductionEngineered KetoreductasesChiral alcoholsGreen chemistry

Integration into Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. springernature.comresearchgate.net The integration of this compound synthesis and its subsequent transformations into flow chemistry systems is a logical and promising direction for future research.

The synthesis of α-keto esters, including derivatives of benzoylformate, has been successfully demonstrated in continuous flow reactors. researchgate.netnih.gov These systems often utilize immobilized reagents and scavengers, allowing for a "catch and release" protocol that simplifies purification. nih.govunimelb.edu.au Future work could focus on optimizing the flow synthesis of this compound itself, potentially from readily available starting materials like 4-ethoxybenzoic acid derivatives.

Photochemical reactions in flow are another exciting avenue. The use of continuous flow photoreactors allows for precise control over irradiation time and uniform light penetration, which can be challenging in batch reactors. nih.govmdpi.com The investigation of photochemical transformations of this compound, such as [2+2] cycloadditions or hydrogen abstraction reactions, in a flow system could lead to the discovery of novel molecular scaffolds.

Flow Chemistry ApplicationKey AdvantagesPotential Research Focus
Synthesis of this compoundImproved safety, scalability, and purityOptimization of reaction conditions and catalyst immobilization.
Telescoped ReactionsReduced manual handling, shorter synthesis timesIntegration of synthesis with subsequent functionalization steps.
Photochemistry in FlowPrecise control of irradiation, uniform light penetrationExploration of novel photochemical transformations.
Automated Library SynthesisHigh-throughput screening of reaction conditionsDevelopment of automated systems for derivative synthesis.

Development of Machine Learning Models for Reactivity Prediction

The use of machine learning (ML) in chemistry is rapidly expanding, with applications ranging from reaction prediction to the discovery of new materials. Developing ML models to predict the reactivity of this compound and related compounds could significantly accelerate research in this area.

One potential application of ML is the prediction of regioselectivity in late-stage functionalization reactions. For a molecule like this compound, which has multiple potential reaction sites on the aromatic ring, an ML model could be trained to predict the most likely site of, for example, electrophilic aromatic substitution under various conditions. Such models, often based on message passing neural networks (MPNNs), can outperform traditional methods based on calculated reactivity indices. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. nih.gov By training a model on a dataset of known compounds, it would be possible to predict the properties of novel, unsynthesized derivatives, thereby guiding experimental efforts.

Furthermore, ML models could be used to optimize reaction conditions. By training a model on data from a series of experiments with varying parameters (e.g., catalyst, solvent, temperature), the model could predict the optimal conditions to achieve the highest yield or selectivity for a desired transformation of this compound.

Machine Learning ModelApplicationRequired DataPotential Impact
Message Passing Neural Network (MPNN)Prediction of regioselectivity in functionalization reactionsA dataset of reactions with known outcomes for related compoundsAccelerated discovery of new derivatives
Quantitative Structure-Activity Relationship (QSAR)Prediction of chemical or biological activityA dataset of compounds with measured activitiesGuided design of new functional molecules
Reaction Optimization ModelsPrediction of optimal reaction conditionsExperimental data from high-throughput screeningMore efficient and sustainable chemical processes

Investigation of Solid-State Reactivity and Polymorphism

The solid-state behavior of molecular compounds is of fundamental importance in materials science and the pharmaceutical industry. The study of the solid-state reactivity and polymorphism of this compound is a relatively unexplored area with significant potential.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on its physical properties, such as melting point, solubility, and stability. rsc.orgpageplace.deresearchgate.netbohrium.com A systematic screening for different polymorphs of this compound, using various crystallization techniques, could reveal new solid-state structures with unique properties.

The investigation of solid-state photochemical reactions is another promising research direction. The spatial arrangement of molecules in a crystal can lead to highly selective photochemical transformations that are not observed in solution. ethernet.edu.et For a compound like this compound, which contains a chromophoric α-keto ester group, irradiation in the solid state could lead to interesting and potentially useful photoproducts. acs.orgrsc.org

Furthermore, the principles of crystal engineering could be applied to design co-crystals of this compound with other molecules. By forming co-crystals, it is possible to tune the physical properties of the solid material and potentially introduce new functionalities.

Research AreaExperimental TechniquesKey Properties to InvestigatePotential Outcomes
PolymorphismX-ray diffraction, DSC, TGAMelting point, solubility, stabilityDiscovery of new crystalline forms with improved properties
Solid-State PhotochemistrySolid-state NMR, single-crystal X-ray diffractionPhotoproducts, reaction mechanismsNovel and selective photochemical transformations
Crystal EngineeringCo-crystallization, powder X-ray diffractionCrystal packing, intermolecular interactionsNew materials with tailored properties

Q & A

Advanced Research Question

Error Analysis: Quantify uncertainties in instrumentation (e.g., ±2% for GC-MS) and human error (e.g., pipetting accuracy) .

Methodological Audit: Compare case studies (e.g., single vs. multiple reaction conditions ) to identify protocol deviations.

Reproducibility Tests: Independent replication under standardized conditions (e.g., NIST-recommended procedures ).

What in vitro bioactivity screening methodologies are appropriate for evaluating this compound as an enzyme modulator?

Advanced Research Question

Enzyme Inhibition Assays: Use fluorogenic substrates to measure activity changes in esterases or oxidoreductases.

Cellular Uptake Studies: Radiolabeled compounds (e.g., 14^{14}C-methyl groups) track intracellular distribution.

Dose-Response Analysis: IC₅₀ values derived from sigmoidal curves (e.g., Hill equation fitting). Reference bioactive analogs (e.g., trifluoromethyl-benzothiophene carboxylates ) for comparative analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.